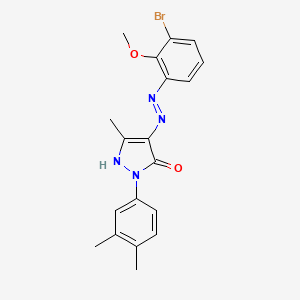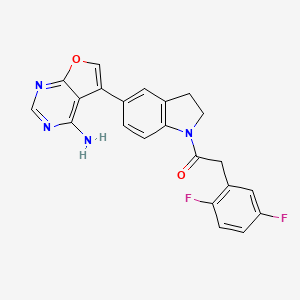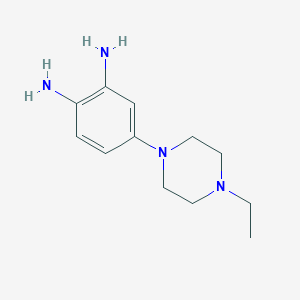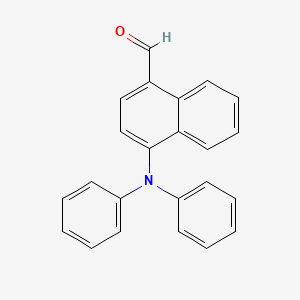![molecular formula C9H9BrN4 B8552502 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position, a cyclopropyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include temperatures ranging from 140°C to 180°C, with reaction times varying from 40 minutes to 3 hours .
Analyse Chemischer Reaktionen
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Chemistry: It is used in the development of new drugs for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound has a methyl group instead of a cyclopropyl group at the 6th position, which may result in different biological activities and chemical properties.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: This compound lacks the cyclopropyl group, which may affect its interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-6(5-1-2-5)4-14-8(7)12-9(11)13-14/h3-5H,1-2H2,(H2,11,13) |
InChI-Schlüssel |
ZZIFMQWKYHWANR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN3C(=NC(=N3)N)C(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
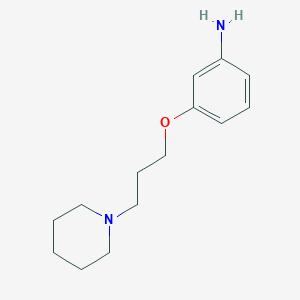
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)



![1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B8552456.png)
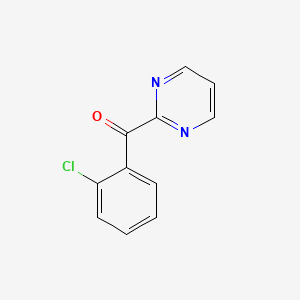

![2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)
